1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenyl)urea
Description
Properties
IUPAC Name |
1-[4-[benzyl(methyl)amino]but-2-ynyl]-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c1-23(16-17-8-4-3-5-9-17)15-7-6-14-21-20(24)22-18-10-12-19(25-2)13-11-18/h3-5,8-13H,14-16H2,1-2H3,(H2,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKHZQQUZSXTQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#CCNC(=O)NC1=CC=C(C=C1)OC)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenyl)urea typically involves multi-step organic reactions. One common route includes the following steps:
Alkylation: The starting material, 4-methoxyphenyl isocyanate, is reacted with 4-(benzyl(methyl)amino)but-2-yne in the presence of a base such as potassium carbonate to form the desired urea derivative.
Purification: The crude product is purified using column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes or alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C21H25N3O3
Molecular Weight : 367.45 g/mol
IUPAC Name : 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenyl)urea
The compound features a urea functional group, an alkynyl moiety, and aromatic components, which contribute to its reactivity and potential interactions with biological targets.
Scientific Research Applications
-
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it useful in constructing diverse chemical entities for research purposes.
-
Biology
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit specific enzymes, affecting metabolic pathways relevant to various diseases .
- Receptor Binding : The compound has been investigated for its ability to bind to certain receptors, potentially modulating their activity and signaling pathways, which is crucial in understanding its therapeutic potential.
-
Medicine
- Anticancer Activity : Research has shown that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including breast and liver cancers. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis .
- Antimicrobial Properties : It has also been evaluated for antimicrobial activity, showing potential in inhibiting the growth of certain bacterial strains, indicating its applicability in treating infections.
- Therapeutic Development : The compound is being explored for its potential therapeutic effects in treating diseases like cancer and infections, highlighting its importance in medicinal chemistry .
Case Study 1: Anticancer Activity
A study conducted on the effects of this compound on breast cancer cell lines revealed a dose-dependent inhibition of cell proliferation. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a promising avenue for cancer therapy.
Case Study 2: Antimicrobial Efficacy
In vitro tests demonstrated that this compound exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. These findings support further exploration of this compound as a potential treatment for bacterial infections.
Mechanism of Action
The mechanism of action of 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-hydroxyphenyl)urea: Similar structure but with a hydroxy group instead of a methoxy group.
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-chlorophenyl)urea: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenyl)urea is unique due to its combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of the methoxy group can influence its biological activity and chemical properties compared to similar compounds with different substituents.
Biological Activity
The compound 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenyl)urea is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be broken down as follows:
- Core Structure : Urea derivative
- Functional Groups :
- Benzyl(methyl)amino group
- But-2-yn-1-yl chain
- Methoxyphenyl moiety
This structural complexity contributes to its diverse biological activities.
Antioxidant Activity
Research indicates that compounds similar to This compound exhibit significant antioxidant properties. These properties are crucial for mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.
A study highlighted that derivatives of urea compounds can scavenge free radicals effectively, suggesting that this compound may share similar capabilities .
Neuroprotective Effects
Recent findings suggest that compounds with similar structures exhibit neuroprotective effects by modulating pathways involved in neuroinflammation and apoptosis. For instance, some derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ), a hallmark of Alzheimer's disease . The potential for This compound to influence these pathways warrants further investigation.
Cytotoxicity Against Cancer Cells
Preliminary studies indicate that related compounds may exhibit cytotoxic effects against various cancer cell lines. For example, modifications in the phenyl ring structure have been linked to enhanced anticancer activity. The mechanism often involves the induction of apoptosis in cancer cells through mitochondrial pathways .
Summary of Biological Activities
Case Study 1: Diabetes Management
A study evaluated a series of urea derivatives for their α-glucosidase inhibitory activity. The results indicated that modifications in the benzyl group significantly affected inhibitory potency, suggesting that This compound could be optimized for enhanced efficacy against diabetes-related complications .
Case Study 2: Neuroprotection in Alzheimer's Disease Models
In a neuroprotective study involving scopolamine-induced mice models, compounds structurally related to our target showed significant improvements in cognitive functions. These findings suggest that 1-(4-(Benzyl(methyl)amino)but-2-yn-1-y)-3-(4-methoxyphenyl)urea might possess similar protective qualities against neurodegeneration .
Q & A
Q. What are the standard synthetic routes for 1-(4-(Benzyl(methyl)amino)but-2-yn-1-yl)-3-(4-methoxyphenyl)urea, and how are reaction conditions optimized?
The synthesis of urea derivatives typically involves coupling isocyanates with amines or their derivatives. For this compound, a plausible route includes:
- Step 1: Preparation of the alkyne-containing intermediate (e.g., 4-(benzyl(methyl)amino)but-2-yn-1-yl moiety) via nucleophilic substitution or Sonogashira coupling.
- Step 2: Reaction with a 4-methoxyphenyl isocyanate to form the urea linkage.
Optimization focuses on temperature (e.g., 0–25°C for urea bond formation), solvent choice (polar aprotic solvents like DMF or THF), and catalyst use (e.g., triethylamine for acid scavenging). Yield improvements often require iterative adjustments to stoichiometry and purification via column chromatography .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR identifies protons in the benzyl, methoxy, and urea groups (e.g., NH resonances at δ 6.5–8.5 ppm).
- ¹³C NMR confirms carbonyl (C=O) and alkyne carbons.
- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]⁺ peak matching theoretical mass).
- Infrared Spectroscopy (IR): Detects urea C=O stretches (~1640–1680 cm⁻¹) and alkyne C≡C (~2100–2260 cm⁻¹) .
Q. What are the key physicochemical properties (e.g., solubility, stability) influencing experimental design?
- Solubility: Polar groups (urea, methoxy) enhance solubility in DMSO or methanol, while the alkyne and benzyl groups reduce aqueous solubility. Pre-formulation studies using co-solvents (e.g., PEG-400) may improve bioavailability.
- Stability: Urea bonds are hydrolytically stable at neutral pH but degrade under acidic/basic conditions. Stability assays (e.g., HPLC monitoring under varying pH/temperature) guide storage protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
SAR strategies include:
- Functional Group Variation: Systematically modifying the benzyl(methyl)amino group (e.g., substituting benzyl with heteroaromatic rings) or methoxyphenyl moiety (e.g., halogenation for enhanced lipophilicity).
- In Vitro Assays: Testing derivatives against target enzymes (e.g., kinase inhibition assays) or cellular models (e.g., cancer cell viability screens).
- Data Correlation: Using computational tools (e.g., molecular docking) to link structural changes to activity trends. For example, bulky substituents on the benzyl group may sterically hinder target binding .
Q. What computational methods predict target interactions and pharmacokinetic properties?
- Molecular Dynamics (MD) Simulations: Model binding stability with proteins (e.g., 100-ns simulations to assess urea moiety interactions).
- ADMET Prediction: Tools like SwissADME estimate logP (lipophilicity), CYP450 metabolism, and blood-brain barrier penetration. For this compound, high logP (>3) may limit aqueous solubility but enhance membrane permeability .
Q. How can contradictory bioactivity data across studies be resolved?
Contradictions often arise from:
- Assay Variability: Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms. Validate findings using orthogonal assays (e.g., SPR for binding affinity alongside enzymatic activity).
- Structural Analogues: Substitutions (e.g., fluorophenyl vs. methoxyphenyl) alter target selectivity. Cross-reference activity data with structurally similar compounds (e.g., 1-(4-Fluorophenyl)-3-(tetrahydroquinolinyl)urea ).
Q. What strategies address low yield or impurities in scaled-up synthesis?
- Flow Chemistry: Continuous flow systems improve reproducibility and heat transfer for exothermic steps (e.g., alkyne formation).
- Design of Experiments (DoE): Multivariate analysis (e.g., varying temperature, catalyst loading) identifies critical parameters. For example, a 20% yield increase was achieved by optimizing residence time in flow reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
